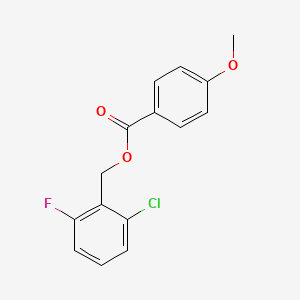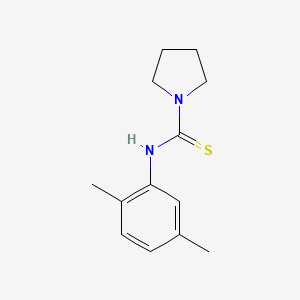![molecular formula C17H18BrNO4S B5886560 methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)
methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate, also known as Boc-L-phenylalanine N-(4-bromobenzenesulfonyl)methyl ester, is an organic compound that belongs to the class of sulfonyl esters. It is used in scientific research as a reagent for the synthesis of peptides and proteins. This compound has gained significant attention due to its unique chemical properties and potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate is based on its ability to act as a protecting group for the amino acid residue during the synthesis process. The sulfonyl ester group of this compound protects the amino group of the amino acid residue, which prevents unwanted reactions from occurring during the synthesis process.
Biochemical and Physiological Effects
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate does not have any known biochemical or physiological effects as it is used solely as a reagent in scientific research. It is not intended for use as a drug or for any other therapeutic purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate in lab experiments include its ability to act as a protecting group for the amino acid residue during the synthesis process. This compound is also stable and easy to handle, which makes it an ideal reagent for the synthesis of peptides and proteins.
The limitations of using methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate in lab experiments include its cost and limited availability. This compound is also sensitive to air and moisture, which can affect its stability and performance during the synthesis process.
Direcciones Futuras
There are several future directions for the use of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate in scientific research. One potential application is in the development of new drugs and therapeutic agents. This compound can be used to synthesize peptides and proteins that have potential therapeutic applications.
Another future direction for the use of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate is in the field of proteomics. This compound can be used to synthesize peptides and proteins that can be used for the identification and characterization of proteins in complex biological samples.
Conclusion
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate is a versatile reagent that has potential applications in the field of medicinal chemistry and scientific research. Its ability to act as a protecting group for the amino acid residue during the synthesis process makes it an ideal reagent for the synthesis of peptides and proteins. With further research, this compound could be used to develop new drugs and therapeutic agents, as well as for the identification and characterization of proteins in complex biological samples.
Métodos De Síntesis
The synthesis of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate can be achieved through several methods. One of the most commonly used methods involves the reaction of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinatealanine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate has been widely used in scientific research as a reagent for the synthesis of peptides and proteins. It is commonly used in the solid-phase peptide synthesis (SPPS) method, which is a widely used technique for the synthesis of peptides and proteins. This compound is used as a protecting group for the amino acid residue during the synthesis process.
Propiedades
IUPAC Name |
methyl 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-23-17(20)13-19(12-11-14-5-3-2-4-6-14)24(21,22)16-9-7-15(18)8-10-16/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXGKFZPVXAXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)

![2-(4-chlorophenoxy)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5886515.png)
![6-{[(3S)-3-amino-1-pyrrolidinyl]methyl}-1H,3H-benzo[de]isochromen-1-one dihydrochloride](/img/structure/B5886519.png)


![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5886535.png)
![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)


![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)
